![molecular formula C9H7ClN4 B1423240 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine CAS No. 870221-49-1](/img/structure/B1423240.png)
4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
Overview
Description
“4-(2-Chloropyridin-3-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C9H7ClN4. It has a molecular weight of 206.63 . It is used as a primary and secondary intermediate .
Synthesis Analysis
The synthesis of “4-(2-Chloropyridin-3-yl)pyrimidin-2-amine” can be achieved from 2-Propen-1-one, 1- (2-chloro-3-pyridinyl)-3- (dimethylamino)-, (2E)- . More research is needed to provide a detailed synthesis process.Molecular Structure Analysis
The molecular structure of “4-(2-Chloropyridin-3-yl)pyrimidin-2-amine” consists of a pyrimidine ring attached to a chloropyridine ring . The exact structure can be found in the MOL File: 870221-49-1.mol .Physical And Chemical Properties Analysis
“4-(2-Chloropyridin-3-yl)pyrimidin-2-amine” is a compound with the CAS Number 870221-49-1 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of this compound exhibit antifungal activities, with varying degrees of effectiveness against different fungal strains. This could be significant for developing new antifungal agents or treatments .
Intermediate for Synthesis
It serves as an intermediate in chemical synthesis, which means it can be used to create a variety of other compounds with diverse applications in pharmaceuticals and other industries .
Antimicrobial Activity
Some derivatives have been synthesized with in vitro antimicrobial activity, indicating potential for developing new antimicrobial agents .
Nonlinear Optical Material Development
A related compound has been used to synthesize new organic nonlinear optical (NLO) materials, which have applications in photonics and optoelectronics .
Safety And Hazards
The compound is classified as an irritant (GHS07) with hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280a), and if inhaled, removing the person to fresh air and keeping them comfortable for breathing (P304+P340) .
Future Directions
properties
IUPAC Name |
4-(2-chloropyridin-3-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c10-8-6(2-1-4-12-8)7-3-5-13-9(11)14-7/h1-5H,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCVVHMYFZBDAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694258 | |
Record name | 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropyridin-3-yl)pyrimidin-2-amine | |
CAS RN |
870221-49-1 | |
Record name | 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 870221-49-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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